molecular formula C14H15NO2 B6261315 6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 1548557-61-4

6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B6261315
CAS No.: 1548557-61-4
M. Wt: 229.3
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Description

6-(4-methoxyphenyl)-2-oxaspiro[33]heptane-6-carbonitrile is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a seven-membered ring and a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-2-oxaspiro[33]heptane-6-carbonitrile typically involves a multi-step process One common method starts with the preparation of the spirocyclic core through a cyclization reaction This can be achieved by reacting a suitable precursor with a base under controlled conditions to form the spiro junction

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkyl halides can be used under appropriate conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine or aldehyde derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxyphenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(2-fluoro-4-nitrophenyl)-2-oxaspiro[3.3]heptane: Similar spirocyclic structure with different substituents.

    2-oxa-6-azaspiro[3.3]heptane: Contains an azaspiro moiety instead of a carbonitrile group.

    2-oxa-1-azaspiro[bicyclo[3.2.0]heptane: Another spirocyclic compound with a different ring system.

Uniqueness

6-(4-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to the presence of both a methoxyphenyl group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. Its spirocyclic structure also provides rigidity and stability, making it a valuable scaffold for drug design and material science.

Properties

CAS No.

1548557-61-4

Molecular Formula

C14H15NO2

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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